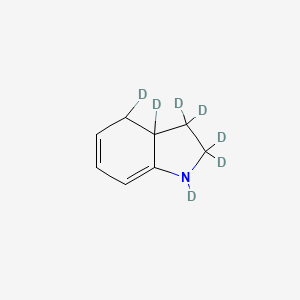
1,2,2,3,3,3a,4-heptadeuterio-4H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,3a,4-heptadeuterio-4H-indole: is a deuterated derivative of indole, an aromatic heterocyclic organic compound. Indole itself is a significant structure in many natural products and pharmaceuticals due to its biological activity and versatility in chemical synthesis . The deuterium atoms in this compound replace hydrogen atoms, which can affect the compound’s physical and chemical properties, making it useful in various scientific research applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole can be synthesized through several methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions .
Industrial Production Methods: Industrial production of deuterated indoles typically involves large-scale Fischer indole synthesis with deuterated starting materials. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into indoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indoles depending on the electrophile used.
Applications De Recherche Scientifique
1,2,2,3,3,3a,4-heptadeuterio-4H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its interactions with biological molecules and potential as a probe in metabolic studies.
Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.
Industry: Utilized in the production of deuterated pharmaceuticals and materials.
Mécanisme D'action
The mechanism of action of 1,2,2,3,3,3a,4-heptadeuterio-4H-indole involves its interaction with various molecular targets and pathways. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered biological activity compared to non-deuterated indole . The specific pathways and targets depend on the context of its use, such as in drug development or metabolic studies .
Comparaison Avec Des Composés Similaires
Indole: The non-deuterated parent compound, widely studied for its biological and chemical properties.
Deuterated Indoles: Other deuterated derivatives of indole with varying degrees of deuteration.
Uniqueness: 1,2,2,3,3,3a,4-heptadeuterio-4H-indole is unique due to its specific pattern of deuteration, which can lead to distinct physical and chemical properties. This makes it valuable in studies where the effects of deuterium substitution are of interest, such as in understanding metabolic pathways and improving the stability of pharmaceuticals .
Propriétés
Formule moléculaire |
C8H11N |
|---|---|
Poids moléculaire |
128.22 g/mol |
Nom IUPAC |
1,2,2,3,3,3a,4-heptadeuterio-4H-indole |
InChI |
InChI=1S/C8H11N/c1-2-4-8-7(3-1)5-6-9-8/h1-2,4,7,9H,3,5-6H2/i3D,5D2,6D2,7D/hD |
Clé InChI |
FRUWMYWEARDNTC-LKHFKKQTSA-N |
SMILES isomérique |
[2H]C1C=CC=C2C1(C(C(N2[2H])([2H])[2H])([2H])[2H])[2H] |
SMILES canonique |
C1CNC2=CC=CCC21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















